molecular formula C12H22ClNS B1446889 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864058-84-3

3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride

Cat. No. B1446889
M. Wt: 247.83 g/mol
InChI Key: JQYSQRWFGLRBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride is C12H22ClNS .

Scientific Research Applications

Spectroscopic Identification and Derivatization of Cathinones

Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, have been employed to identify and examine the properties of novel cathinones. These methodologies could potentially apply to the characterization of "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride," providing insights into its structural and chemical properties (Nycz, Paździorek, Małecki, & Szala, 2016).

Structural Analysis of Designer Cathinones

The structural elucidation of designer cathinones through X-ray diffraction reveals details about their molecular geometry and interactions, which are crucial for understanding their chemical behavior and potential applications. These techniques could be adapted for detailed structural analysis of "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride" (Wood, Bernal, & Lalancette, 2017).

Anticancer Drug Development

Organotin(IV) complexes with amino acetate functionalized Schiff base have shown significant cytotoxicity against various human tumor cell lines, suggesting a potential route for the development of anticancer drugs. This research indicates the broader potential of incorporating specific chemical structures into pharmacologically active compounds (Basu Baul, Basu, Vos, & Linden, 2009).

Catalysis and Synthetic Applications

Rhodium(I) and iridium(I) complexes have been utilized as catalysts for intramolecular hydroamination, demonstrating the importance of specific chemical structures in facilitating chemical reactions. Such catalytic methodologies could be relevant for the synthesis or modification of compounds including "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride" (Field, Messerle, Vuong, & Turner, 2005).

Synthetic Methodologies for Medical Intermediates

Synthesis of medical intermediates, such as 2-alkoxypentan-3-amine hydrochlorides, showcases the versatility of chemical synthesis in producing compounds that may serve as key intermediates in drug development. Techniques described for these syntheses could offer a framework for the production of related compounds, including "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride" (Zhang Ping-rong, 2009).

properties

IUPAC Name

3-ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-9(3)6-7-14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYSQRWFGLRBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=C(C=CS1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 3
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 6
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.